(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Catalog No.
S12351193
CAS No.
M.F
C11H14FNO
M. Wt
195.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthale...

Product Name

(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

IUPAC Name

(2R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

InChI

InChI=1S/C11H14FNO/c1-14-11-6-8-4-9(13)3-2-7(8)5-10(11)12/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1

InChI Key

IBKFUXWWLSUFNY-SECBINFHSA-N

Canonical SMILES

COC1=C(C=C2CCC(CC2=C1)N)F

Isomeric SMILES

COC1=C(C=C2CC[C@H](CC2=C1)N)F

(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 7th position of the naphthalene ring. Its molecular formula is C11H14FNOC_{11}H_{14}FNO and it has a molecular weight of approximately 195.23 g/mol. The compound's unique structure enhances its reactivity and potential biological activity, making it of significant interest in medicinal chemistry and organic synthesis.

The chemical reactivity of (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can be attributed to its functional groups. Key reactions include:

  • Oxidation: This can lead to the formation of imines or oximes.
  • Reduction: It can yield secondary or tertiary amines.
  • Substitution: The compound can undergo nucleophilic substitution reactions, forming various substituted naphthalene derivatives.

Preliminary studies indicate that (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exhibits potential biological activities, particularly in relation to neurological disorders. Its structural similarity to neurotransmitters suggests that it may interact with various biological receptors, potentially modulating neurotransmitter release and signaling pathways.

The synthesis of (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves several key steps:

  • Preparation of Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between suitable dienes and dienophiles.
  • Fluorination: The introduction of the fluorine atom is often performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.
  • Amination: The amine group is introduced through reductive amination or other suitable amination reactions.

Purification methods such as recrystallization or chromatography are employed to isolate the desired enantiomer in high purity.

(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing compounds targeting neurological disorders.
  • Organic Synthesis: The compound is utilized in the synthesis of more complex organic molecules due to its chiral nature.
  • Chemical Industry: It finds use as an intermediate in the production of agrochemicals and specialty chemicals.

Research on (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has focused on its interactions with biological targets such as neurotransmitter receptors. The presence of fluorine and methoxy groups enhances its binding affinity and selectivity toward these targets. These interactions are crucial for understanding its potential therapeutic applications in treating neurological conditions.

Several compounds share structural similarities with (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. Here is a comparative analysis highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
(S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amineChlorine at the 6th positionAntimicrobial properties
(R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amineFluorine instead of chlorinePotential anticancer activity
5-Methoxy-naphthalene derivativesNo tetrahydronaphthalene structureVarying biological activities depending on substitutions

The uniqueness of (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine lies in its specific fluorine and methoxy substitutions which may confer distinct biological properties compared to these similar compounds .

The tetralinamine core of (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine requires precise stereochemical control during hydrogenation of the corresponding tetralone precursor. Transition-metal catalyzed asymmetric hydrogenation has emerged as the most efficient method for installing the chiral amine center while maintaining compatibility with sensitive functional groups.

Rhodium-Catalyzed Enantioselective Hydrogenation

Rhodium complexes paired with chiral bisphosphine ligands demonstrate exceptional activity in reducing cyclic enamines to tetralinamines. The [Rh(cod)Cl]$$_2$$/Josiphos catalyst system enables hydrogenation of 6-fluoro-7-methoxy-1-tetralone-derived enamines with enantiomeric excess (ee) values exceeding 90%. Key to this performance is the ligand's ability to induce a distorted square-planar geometry in the rhodium center, favoring Re-face adsorption of the prochiral enamine. Recent studies show that electron-deficient Josiphos variants (e.g., DTBM-Josiphos) improve enantioselectivity by mitigating substrate–ligand steric clashes during the hydride transfer step.

Ruthenium-Mediated Dynamic Kinetic Resolution

For substrates prone to racemization under standard hydrogenation conditions, ruthenium catalysts such as [Ru(CO)$$3$$(PPh$$3$$)$$_2$$]Cl enable dynamic kinetic resolution (DKR). This approach capitalizes on the rapid equilibrium between enantiomeric imine intermediates, with the Ru–H species selectively reducing the (R)-configured tautomer. Using DTBM-Segphos ligands, this method achieves ee values of 88–94% for tetralinamines bearing electron-withdrawing substituents like fluorine. The methoxy group's electron-donating effects necessitate higher hydrogen pressures (up to 50 bar) to maintain catalytic turnover.

Palladium-Catalyzed Transfer Hydrogenation

Palladium complexes offer a complementary strategy for substrates sensitive to molecular hydrogen. The Pd(OAc)$$_2$$/Xantphos system, in combination with ammonium formate as a hydrogen donor, reduces 6-fluoro-7-methoxy-1-tetralone imines with 85–91% ee. This method proves particularly effective for late-stage functionalization, as it tolerates pre-installed fluorine and methoxy groups without competitive hydrodehalogenation or demethylation.

Table 1: Comparison of Catalytic Systems for Tetralinamine Hydrogenation

Catalyst SystemSubstrate Scopeee (%)Turnover Frequency (h⁻¹)
Rh/JosiphosFluoro-, methoxy-substituted92–96450
Ru/DTBM-SegphosElectron-deficient88–94320
Pd/XantphosSensitive functionalities85–91280

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.105942232 g/mol

Monoisotopic Mass

195.105942232 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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